1-(4-Fluorophenyl)-3-(2-methylphenyl)urea: Chemical Structure, Physicochemical Properties, and Synthesis Workflows
1-(4-Fluorophenyl)-3-(2-methylphenyl)urea: Chemical Structure, Physicochemical Properties, and Synthesis Workflows
A Technical Whitepaper for Researchers and Drug Development Professionals
As researchers navigating the complex landscape of rational drug design and organic synthesis, we frequently rely on privileged scaffolds that offer predictable pharmacokinetics and robust target engagement. The diarylurea motif is one such cornerstone, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors.
In this technical guide, we systematically deconstruct 1-(4-fluorophenyl)-3-(2-methylphenyl)urea (also known as 1-(4-fluorophenyl)-3-(o-tolyl)urea). By examining its physicochemical profile, structural logic, and synthetic methodology, this whitepaper provides actionable, field-proven insights for application scientists and synthetic chemists.
Chemical Structure & Physicochemical Profiling
The molecule 1-(4-fluorophenyl)-3-(2-methylphenyl)urea (CAS: 13208-38-3) consists of three distinct functional modules:
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The A-Ring (4-Fluorophenyl): The para-fluoro substitution serves a dual purpose. Electronegatively, it modulates the pKa of the adjacent urea nitrogen. Metabolically, the strong C-F bond blocks cytochrome P450-mediated oxidation at the para position, a common site of metabolic liability [1].
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The Urea Linker: A rigid, planar moiety that acts as a bidentate hydrogen-bond donor. This linker is critical for anchoring the molecule to the hinge region or the catalytic aspartate/glutamate residues of target proteins.
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The B-Ring (2-Methylphenyl / o-Tolyl): The ortho-methyl group introduces a critical steric clash with the urea carbonyl. This steric hindrance forces the B-ring out of coplanarity with the urea linker, creating a specific dihedral angle that allows the molecule to precisely fit into angled hydrophobic pockets (such as the DFG-out allosteric site in kinases).
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation and assay development[1][2]:
| Property | Value | Impact on Drug Development |
| CAS Registry Number | 13208-38-3 | Standard identifier for reagent sourcing. |
| Molecular Formula | C14H13FN2O | Dictates exact mass for LC-MS validation. |
| Molecular Weight | 244.26 g/mol | Highly favorable for oral bioavailability (Rule of 5). |
| Hydrogen Bond Donors | 2 | Facilitates bidentate anchoring to target proteins. |
| Hydrogen Bond Acceptors | 1 (or 2 incl. F) | Interacts with backbone amides in binding pockets. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |
| Topological Polar Surface Area | 41.1 Ų | Excellent membrane permeability profile. |
| LogP (Estimated) | ~3.2 | Highly lipophilic; requires co-solvents (e.g., DMSO) for in vitro assays. |
Mechanistic Insights: The Diarylurea Pharmacophore
To understand why this specific substitution pattern is valuable, we must look at how diarylureas behave in a biological environment. The urea group is not merely a passive linker; it is the primary pharmacophore. When targeting kinases, the urea nitrogens act as bidentate hydrogen bond donors to the catalytic glutamate, while the carbonyl oxygen can accept a hydrogen bond from the backbone. The orthogonal twist provided by the o-tolyl group allows the molecule to occupy deep, lipophilic clefts that flat, planar molecules cannot access.
Pharmacophore mapping of diarylurea binding to a kinase DFG-out allosteric site.
Synthesis Methodology & Experimental Protocols
The synthesis of unsymmetrical diarylureas is traditionally achieved via the nucleophilic addition of an aniline derivative to an aryl isocyanate [3][4]. As an Application Scientist, I emphasize that the success of this protocol relies entirely on strict anhydrous conditions and temperature control.
Experimental Protocol: Isocyanate-Amine Coupling
Objective: Synthesize 1-(4-fluorophenyl)-3-(2-methylphenyl)urea with >98% purity without the need for column chromatography.
Reagents Required:
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4-Fluoroaniline (Nucleophile, 1.0 equivalent)
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2-Methylphenyl isocyanate (o-Tolyl isocyanate) (Electrophile, 1.05 equivalents)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)
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Hexanes (for trituration)
Step-by-Step Workflow:
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System Preparation (Crucial Causality): Flame-dry a round-bottom flask under an argon or nitrogen atmosphere. Why? Trace water acts as a competing nucleophile, hydrolyzing the isocyanate to a carbamic acid. This intermediate rapidly decarboxylates to form 2-methylaniline, which then reacts with another equivalent of isocyanate to yield the symmetric impurity, 1,3-di-o-tolylurea.
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Reagent Dissolution: Dissolve 4-fluoroaniline (10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
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Electrophile Addition: Dissolve 2-methylphenyl isocyanate (10.5 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring amine solution over 15 minutes. Why 0°C? The nucleophilic addition is highly exothermic. Initiating at 0°C prevents thermal degradation and minimizes the formation of biuret side-products.
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Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.
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Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is complete when the primary amine spot disappears. For definitive validation, take an aliquot for IR spectroscopy; the disappearance of the strong, sharp isocyanate stretch (-N=C=O) at 2250–2270 cm⁻¹ confirms complete consumption of the electrophile [3].
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Workup and Purification: Evaporate the THF under reduced pressure to yield a crude solid. Suspend the solid in cold hexanes (30 mL) and triturate for 20 minutes. Filter the suspension through a Büchner funnel and wash the filter cake with additional cold hexanes. The unsymmetrical urea typically precipitates in high purity (>95%), bypassing the need for tedious silica gel chromatography.
Synthetic workflow for 1-(4-fluorophenyl)-3-(o-tolyl)urea via isocyanate coupling.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 1-(4-fluorophenyl)-3-(2-methylphenyl)urea for downstream biological assays, the following analytical signatures must be verified:
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LC-MS (ESI+): The exact mass of the protonated molecular ion [M+H]⁺ should be observed at m/z 245.1.
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¹H NMR (DMSO-d6, 400 MHz): The defining features of the urea linkage are two distinct, broad singlet peaks corresponding to the two NH protons, typically appearing far downfield (between δ 8.0 and 9.5 ppm) due to the electron-withdrawing nature of the adjacent carbonyl and aryl rings. The 4-fluorophenyl ring will present as two distinct multiplets integrating for 2 protons each, while the o-tolyl methyl group will appear as a sharp singlet integrating for 3 protons around δ 2.2 ppm.
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FT-IR (KBr Pellet): Validation of the urea carbonyl (Amide I band) at ~1640–1660 cm⁻¹ and the N-H stretch at ~3200–3300 cm⁻¹. The absence of the 2250 cm⁻¹ isocyanate band is mandatory.
Conclusion
1-(4-Fluorophenyl)-3-(2-methylphenyl)urea is a structurally elegant pharmacophore that leverages halogen substitution for metabolic stability and ortho-alkyl substitution for precise steric targeting. By adhering to strict anhydrous protocols during the isocyanate-amine coupling, researchers can reliably generate high-purity yields of this compound, providing a robust foundation for subsequent structure-activity relationship (SAR) studies and assay development.
References
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National Center for Biotechnology Information. "1-(4-Fluorophenyl)-3-(O-tolyl)urea | C14H13FN2O | CID 274288." PubChem,[Link].
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NextSDS. "1-(4-FLUOROPHENYL)-3-(O-TOLYL)UREA — Chemical Substance Information." NextSDS Database,[Link].
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Zhou, S., et al. "A simple and efficient synthesis of diaryl ureas with reduction of the intermediate isocyanate by triethylamine." Journal of Chemical Research, SAGE Publications, [Link].
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Phakhodee, W., et al. "Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates." Synthetic Communications, Taylor & Francis,[Link].
